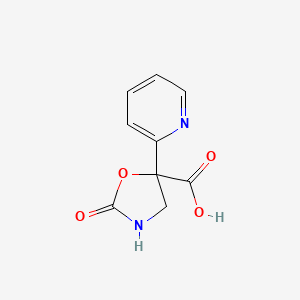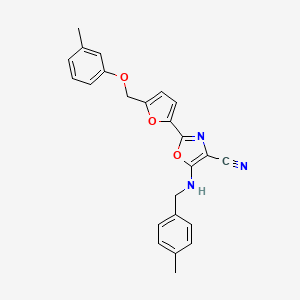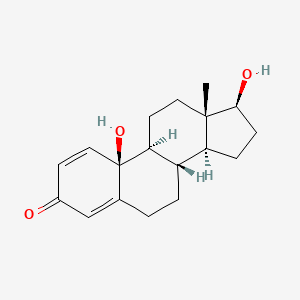
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of oxazolidines, which are known for their versatile properties and have been widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis by binding to the ribosome. This results in the prevention of the formation of the peptide bond, which is essential for the synthesis of bacterial proteins.
Biochemical and physiological effects:
Studies have shown that this compound exhibits significant antibacterial and antifungal activity, making it a promising candidate for the development of new drugs. It has also been shown to exhibit anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water may pose a challenge in some experiments, and its potential reactivity with other chemicals should be taken into consideration.
Orientations Futures
The potential applications of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid are vast, and there are several areas of research that could be explored in the future. One potential direction is the development of new drugs based on the antibacterial and antifungal properties of this molecule. Another area of research could be the use of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, the anti-inflammatory properties of this molecule could be further studied for potential applications in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid can be achieved through a simple and efficient method. One such method involves the reaction of 2-pyridinecarboxaldehyde and glycine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is subsequently cyclized to form the desired oxazolidine.
Applications De Recherche Scientifique
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this molecule has been shown to exhibit significant antibacterial and antifungal activity, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7(13)9(5-11-8(14)15-9)6-3-1-2-4-10-6/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUBVDJEZBILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)
![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)

![4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2569347.png)

![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)